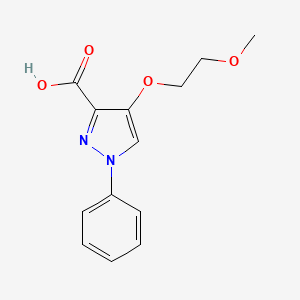

4-(2-甲氧基乙氧基)-1-苯基-1H-吡唑-3-甲酸

描述

The compound “4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group at the 1-position and a carboxylic acid group at the 3-position. Additionally, a 2-methoxyethoxy group is attached to the 4-position of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, and various functional groups attached to it. The exact structure would depend on the specific locations of these substitutions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and ether groups would likely make it polar and potentially capable of forming hydrogen bonds .

科学研究应用

合成和表征

对吡唑羧酸衍生物的研究为有机化学领域做出了重大贡献,重点是各种化合物的合成和表征。例如,Kasımoğulları 和 Arslan (2010) 从 1,5-二苯基-1H-吡唑-3,4-二羧酸合成了取代的吡唑二羧酸衍生物,并使用核磁共振、质谱、傅里叶变换红外光谱和元素分析对它们进行了表征 Kasımoğulları & Arslan, 2010。类似的研究集中于酰胺和吡唑啉衍生物的合成和表征,以探索其在材料科学和药理学等各个领域的潜在应用 Agekyan & Mkryan, 2015; Patel 等人,2013。

分子构象和氢键

对吡唑衍生物中分子构象和氢键的研究揭示了复杂的氢键骨架结构,有助于我们理解分子相互作用和结构化学 Asma 等人,2018。

非线性光学性质

对吡唑衍生物的非线性光学性质的研究已经确定了具有在开发新型光学材料中应用潜力的化合物。Tamer 等人 (2015) 研究了 3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-碳硫酸 O-酸的非线性光学活性,强调了分子轨道能隙的重要性 Tamer 等人,2015。

有序组装和离子相互作用

Zheng 等人 (2013) 探索了质子化吡唑基离子盐的阴离子定向有序组装,为设计具有特定离子相互作用性质的材料提供了见解 Zheng 等人,2013。

作用机制

Mode of Action

- The compound exhibits anesthetic or numbing action due to its structural similarity to anesthetic agents like procaine and tetracaine . It acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers in the respiratory passages, lungs, and pleura. These receptors are involved in the cough reflex . By desensitizing lung and pleural tissues, it reduces the activity of the cough reflex, providing symptomatic relief for coughing .

Pharmacokinetics

- The compound’s absorption depends on its formulation (e.g., oral administration). It may undergo hydrolysis or other metabolic processes. It likely distributes to lung tissues and pleura due to its local action. Plasma butyrylcholinesterase (BChE) hydrolyzes benzonatate to the major metabolite 4-(butylamino)benzoic acid (BABA) . Elimination pathways and half-life are not well-documented.

安全和危害

属性

IUPAC Name |

4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDCACPEPGHRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)

![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)

![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)

![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)

![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)

![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)